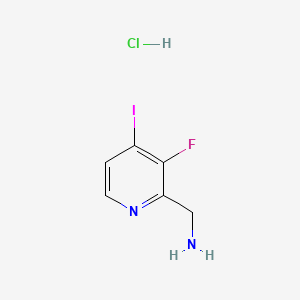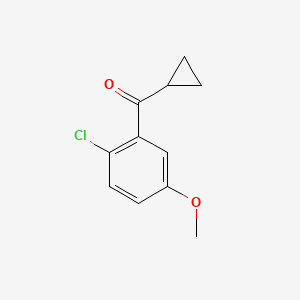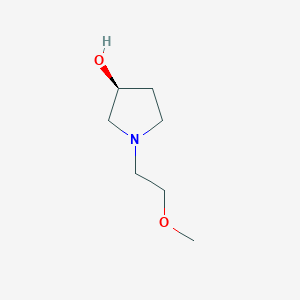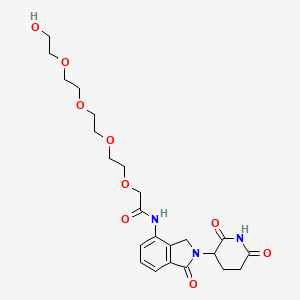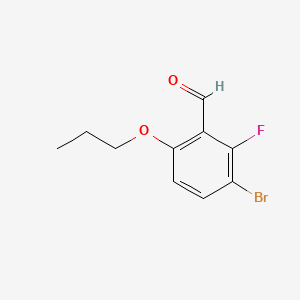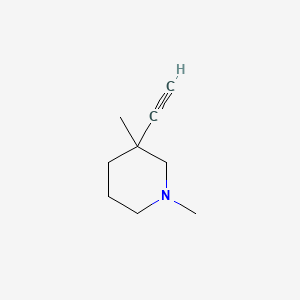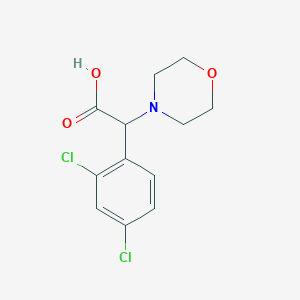![molecular formula C8H12F3NO6 B14774310 2-Deoxy-2-[(trifluoroacetyl)amino]hexose](/img/structure/B14774310.png)
2-Deoxy-2-[(trifluoroacetyl)amino]hexose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Deoxy-2-[(trifluoroacetyl)amino]hexose is a modified sugar molecule where the hydroxyl group at the second carbon is replaced by a trifluoroacetylated amino group. This modification imparts unique chemical and biological properties to the compound, making it a valuable tool in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Deoxy-2-[(trifluoroacetyl)amino]hexose typically involves the trifluoroacetylation of 2-amino-2-deoxyhexose. One common method includes the reaction of 2-amino-2-deoxyhexose with trifluoroacetic anhydride in the presence of a base such as pyridine . The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Deoxy-2-[(trifluoroacetyl)amino]hexose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the trifluoroacetyl group to an amino group.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amino derivatives .
Wissenschaftliche Forschungsanwendungen
2-Deoxy-2-[(trifluoroacetyl)amino]hexose has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycomimetics.
Biology: Employed in the study of carbohydrate-protein interactions and as a probe for glycosylation pathways.
Medicine: Investigated for its potential in drug development, particularly in designing enzyme inhibitors and antiviral agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for various bioactive compounds.
Wirkmechanismus
The mechanism of action of 2-Deoxy-2-[(trifluoroacetyl)amino]hexose involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroacetyl group enhances the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. This modification can inhibit or activate enzymes, alter signal transduction pathways, and affect cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Deoxy-2-[(trifluoroacetyl)amino]glucopyranose
- 2-Deoxy-2-[(trifluoroacetyl)amino]uridine
- 2-Deoxy-2-[(trifluoroacetyl)amino]adenosine
Uniqueness
2-Deoxy-2-[(trifluoroacetyl)amino]hexose is unique due to its specific structural modification, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability, binding affinity, and specificity in various applications .
Eigenschaften
Molekularformel |
C8H12F3NO6 |
|---|---|
Molekulargewicht |
275.18 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide |
InChI |
InChI=1S/C8H12F3NO6/c9-8(10,11)7(18)12-3(1-13)5(16)6(17)4(15)2-14/h1,3-6,14-17H,2H2,(H,12,18) |
InChI-Schlüssel |
AIJZHZABXNACMO-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C(C(C=O)NC(=O)C(F)(F)F)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



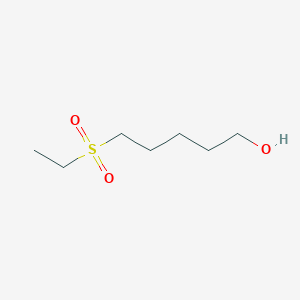

![N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrazine-2-carboxamide](/img/structure/B14774266.png)

